(2R,3S)-Emricasan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H27F4N3O7 |
|---|---|
Poids moléculaire |
569.5 g/mol |
Nom IUPAC |
(3S)-3-[[(2R)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid |
InChI |
InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17+/m1/s1 |
Clé InChI |
SCVHJVCATBPIHN-PXAZEXFGSA-N |
Origine du produit |
United States |
Foundational & Exploratory
In Vitro Characterization of (2R,3S)-Emricasan's Pan-Caspase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (2R,3S)-Emricasan, a potent, orally active, and irreversible pan-caspase inhibitor. Emricasan has been investigated for its therapeutic potential in various diseases where apoptosis and inflammation are key pathological drivers, particularly in liver diseases such as non-alcoholic steatohepatitis (NASH).[1] This document summarizes its inhibitory activity against various caspases, details the experimental protocols used for its characterization, and visualizes key cellular pathways and experimental workflows.
Quantitative Analysis of Pan-Caspase Inhibition
Emricasan demonstrates broad-spectrum inhibitory activity against multiple caspases, the key mediators of apoptosis.[2] Its potency is highlighted by low nanomolar half-maximal inhibitory concentrations (IC50) across a range of initiator and executioner caspases.
| Caspase Target | IC50 (nM) |
| Caspase-9 | 0.3[2] |
| Caspase-1 | 0.4[2] |
| Caspase-3 | 2[2] |
| Caspase-6 | 4[2] |
| Caspase-7 | 6[2] |
| Caspase-8 | 6[2] |
| Caspase-2 | 20[2] |
Mechanism of Action
Emricasan functions as an irreversible pan-caspase inhibitor.[3] By binding to the active site of caspases, it prevents the proteolytic cascade that leads to the cleavage of cellular substrates and ultimately, apoptotic cell death. This inhibition of apoptosis is a primary mechanism behind its cytoprotective effects.[2] Furthermore, by blocking inflammatory caspases, Emricasan also exhibits anti-inflammatory properties.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the pan-caspase inhibitory activity of Emricasan.
Caspase Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of specific caspases in the presence of an inhibitor.
Objective: To determine the IC50 values of Emricasan for various caspases.
Materials:
-
Recombinant active caspases (e.g., Caspase-1, -2, -3, -6, -7, -8, -9)
-
Fluorogenic caspase-specific substrates (e.g., Ac-DEVD-AMC for Caspase-3/7)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
This compound
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of Emricasan in the assay buffer.
-
In a 96-well plate, add the recombinant active caspase to each well.
-
Add the different concentrations of Emricasan to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Add the fluorogenic caspase substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every 5 minutes for 1 hour) at 37°C.
-
Calculate the rate of substrate cleavage (RFU/min).
-
Plot the percentage of caspase inhibition against the logarithm of Emricasan concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Apoptosis Assays
These assays assess the ability of Emricasan to protect cells from induced apoptosis.
This lytic, luminescence-based assay measures the combined activity of caspase-3 and -7.
Objective: To evaluate the effect of Emricasan on executioner caspase activity in a cellular context.
Materials:
-
Cell line of interest (e.g., Jurkat, iFECD cells)[4]
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., TGF-β2, staurosporine, anti-Fas antibody)[4]
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
96-well white-walled microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Emricasan for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent. Include untreated and vehicle-treated controls.
-
Incubate for the desired period (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle control and plot the results.
This technique visualizes the cleavage of caspases and their substrates, such as PARP, which are hallmarks of apoptosis.
Objective: To qualitatively and semi-quantitatively assess the inhibition of caspase activation and substrate cleavage by Emricasan.
Materials:
-
Cell line and culture reagents
-
Apoptosis-inducing agent
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture, treat with Emricasan, and induce apoptosis in cells as described in 3.2.1.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
The TUNEL assay detects DNA fragmentation, a late-stage marker of apoptosis.
Objective: To visualize and quantify apoptotic cells in a cell population treated with Emricasan.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Apoptosis-inducing agent
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Culture, treat with Emricasan, and induce apoptosis in cells on coverslips.
-
Fix the cells with fixation solution.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C.
-
Wash the cells to remove unincorporated nucleotides.
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence.
-
Quantify the percentage of TUNEL-positive cells.
Summary
The in vitro characterization of this compound has robustly established its identity as a potent pan-caspase inhibitor. The quantitative data from biochemical assays consistently demonstrate its low nanomolar efficacy against a wide range of caspases. Cell-based assays further corroborate these findings, showing a clear protective effect against apoptosis induced by various stimuli. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of Emricasan and other caspase inhibitors in preclinical research and drug development.
References
Unveiling the Molecular Embrace: A Structural Analysis of (2R,3S)-Emricasan's Interaction with Caspases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and functional aspects of (2R,3S)-Emricasan's binding to caspases. Emricasan (also known as IDN-6556 or PF-03491390) is a potent, orally active, and irreversible pan-caspase inhibitor that has been investigated for its therapeutic potential in various diseases characterized by excessive apoptosis and inflammation, particularly in the context of liver diseases.[1][2] This document collates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in the field.
Quantitative Analysis of Emricasan's Caspase Inhibition
Emricasan exhibits potent inhibitory activity against a broad range of caspase enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Emricasan for various human caspases, providing a clear quantitative comparison of its potency.
| Caspase Target | IC50 (nM) |
| Caspase-1 | 0.4 |
| Caspase-2 | 20 |
| Caspase-3 | 2 |
| Caspase-6 | 4 |
| Caspase-7 | 6 |
| Caspase-8 | 6 |
| Caspase-9 | 0.3 |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity in vitro. Lower values indicate greater potency.
The Apoptotic Signaling Cascade: A Target for Emricasan
Caspases are central executioners of apoptosis, or programmed cell death. They exist as inactive zymogens and are activated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Emricasan, as a pan-caspase inhibitor, can intervene at multiple points within these cascades to prevent the progression of apoptosis.
Structural Basis of Binding: An Unresolved Picture
A crucial aspect of understanding how a small molecule inhibitor functions is to determine its three-dimensional structure when bound to its target protein. This is typically achieved through techniques like X-ray crystallography or cryo-electron microscopy.
Despite extensive searches of the Protein Data Bank (PDB) and the scientific literature, a publicly available crystal structure of this compound in complex with any caspase could not be identified as of December 2025.
The absence of this structural data means that a definitive, high-resolution view of the binding mode, including the specific amino acid residues of the caspase active site that interact with Emricasan, remains to be elucidated. However, based on its chemical structure and its classification as an irreversible inhibitor, it is hypothesized that Emricasan forms a covalent bond with the catalytic cysteine residue within the caspase active site. The tetrafluorophenoxy group is a common feature in irreversible caspase inhibitors and likely acts as a leaving group following nucleophilic attack by the active site cysteine.
Experimental Protocols for Studying Emricasan-Caspase Interactions
A variety of in vitro assays are employed to characterize the inhibitory activity and binding kinetics of compounds like Emricasan. Below are detailed methodologies for key experiments.
Caspase Activity Assay (Luminescence-Based)
This protocol is adapted from methods utilizing the Caspase-Glo® 3/7 Assay system.
Materials:
-
Recombinant human caspase-3 or -7
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
White-walled 96-well microplates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of Emricasan in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In the wells of a 96-well plate, add the diluted Emricasan or vehicle control.
-
Add the recombinant caspase enzyme to each well to initiate the inhibition reaction. The final enzyme concentration should be in the linear range of the assay.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a pro-luminescent substrate which is cleaved by active caspases to generate a luminescent signal.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of caspase inhibition for each Emricasan concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Determination of Kinetic Constants for Irreversible Inhibition (k_inact and K_i)
For irreversible inhibitors like Emricasan, the potency is best described by the second-order rate constant (k_inact/K_i), which accounts for both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact). A common method to determine these parameters is through progress curve analysis.[3]
Procedure Outline:
-
Reaction Setup: A series of reactions are prepared in a microplate. Each reaction contains a fixed concentration of the target caspase and a fluorogenic or colorimetric substrate. A range of concentrations of Emricasan are added to these reactions.
-
Progress Curve Measurement: The reaction is initiated, and the product formation is monitored continuously over time using a fluorescence or absorbance plate reader. This generates a set of progress curves, one for each inhibitor concentration.
-
Data Analysis:
-
Each progress curve is fitted to a single exponential decay equation to obtain the pseudo-first-order rate constant of inactivation (k_obs) at that specific inhibitor concentration.
-
The calculated k_obs values are then plotted against the corresponding inhibitor concentrations.
-
If the plot is linear, the slope of the line represents the second-order rate constant of inactivation (k_inact/K_i).
-
If the plot is hyperbolic, the data can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the individual values of k_inact (the maximal rate of inactivation) and K_i (the inhibitor concentration that gives half-maximal inactivation).[4][5][6]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: A caspase enzyme is immobilized on a sensor chip. A solution containing Emricasan is flowed over the surface. The binding of Emricasan to the caspase causes a change in the refractive index at the sensor surface, which is detected in real-time as a response.
Procedure Outline:
-
Ligand Immobilization: The target caspase is covalently immobilized onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: Solutions of Emricasan at various concentrations are injected over the sensor surface at a constant flow rate.
-
Data Collection: The association of Emricasan with the immobilized caspase is monitored in real-time (association phase). After the injection, buffer is flowed over the chip, and the dissociation of the inhibitor is monitored (dissociation phase).
-
Data Analysis: The resulting sensorgrams (plots of response versus time) are fitted to various kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. For an irreversible inhibitor, the dissociation rate will be extremely slow or negligible.
Conclusion
This compound is a well-characterized potent pan-caspase inhibitor with demonstrated efficacy in preclinical models of diseases driven by apoptosis. The quantitative data on its inhibitory activity against a range of caspases highlight its broad-spectrum nature. While detailed experimental protocols for assessing its activity are available, a significant gap in our understanding remains due to the lack of a publicly available crystal structure of an Emricasan-caspase complex. The elucidation of this structure would provide invaluable insights into the precise molecular interactions that govern its potent inhibitory activity and would further aid in the rational design of next-generation caspase inhibitors with improved selectivity and therapeutic profiles. The methodologies and data presented in this guide serve as a comprehensive resource for researchers working to further unravel the therapeutic potential of caspase inhibition.
References
- 1. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emricasan, a pan-caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible caspase inhibitors: tools for studying apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Methodological & Application
Application Notes and Protocol: Dissolving (2R,3S)-Emricasan for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2R,3S)-Emricasan, also known as IDN-6556 or PF-03491390, is a potent, orally active, and irreversible pan-caspase inhibitor.[1][2][3] Caspases are a family of cysteine proteases that play a central role in the pathways of apoptosis (programmed cell death) and inflammation.[4] By inhibiting the activity of multiple caspases, Emricasan effectively blocks apoptotic pathways, making it a valuable tool in cell culture to enhance cell viability and survival. It is widely used in various research applications, including the study of liver diseases like non-alcoholic steatohepatitis (NASH), protecting hepatocytes from cell death, and as a critical component of the CEPT cocktail for improving the survival of human pluripotent stem cells (hPSCs) during single-cell cloning, gene editing, and cryopreservation.[5][6] This document provides a detailed protocol for the proper dissolution and use of Emricasan in cell culture experiments.
Physicochemical and Storage Data
Quantitative data regarding the properties, solubility, and storage of this compound are summarized below for easy reference. It is crucial to use this information to ensure the compound's stability and efficacy in experimental settings.
Table 1: General Properties of this compound
| Property | Value | Citations |
| Molecular Weight | 569.5 g/mol | [1][7] |
| Molecular Formula | C₂₆H₂₇F₄N₃O₇ | [5][7] |
| CAS Number | 254750-02-2 | [5][7] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥95-98% | [5][7] |
Table 2: Solubility and Storage Recommendations
| Category | Solvent / Temperature | Details | Citations |
| Solubility | DMSO | Soluble up to 100 mg/mL (175.59 mM). Use of fresh DMSO and ultrasonication may be required for complete dissolution at high concentrations. | [1][5][8] |
| Ethanol | Soluble up to >28.48 mg/mL (50 mM). | [5] | |
| Water | Insoluble. | ||
| Storage (Powder) | -20°C | Recommended for long-term storage (up to 3 years). | [1][5] |
| 4°C | Suitable for short-term storage (up to 2 years). | [1][5] | |
| Storage (Stock Solution) | -80°C | Recommended for long-term storage (6 months to over 1 year). | [1][5] |
| -20°C | Suitable for short-term storage (up to 1 month). | [1][5] | |
| Handling Note | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. | [5] |
Mechanism of Action: Caspase Inhibition
Emricasan functions by irreversibly binding to and inhibiting a broad range of caspases, which are the primary executioners of apoptosis. The signaling pathway below illustrates how an apoptotic stimulus leads to the activation of a caspase cascade, and how Emricasan intervenes to block this process, ultimately preventing cell death.
Experimental Protocols
This section provides detailed methodologies for preparing stock and working solutions of this compound for use in cell culture.
Materials Required
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Sterile serological pipettes and pipette tips
-
Appropriate cell culture medium, pre-warmed to 37°C
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of Concentrated Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
-
Safety First: Perform all steps in a chemical fume hood or a biological safety cabinet. Wear appropriate PPE.
-
Calculation: Based on the molecular weight of Emricasan (569.5 g/mol ), calculate the mass required.
-
To prepare 1 mL of a 10 mM stock solution, weigh out 5.695 mg of Emricasan powder.
-
-
Weighing: Carefully weigh the calculated amount of Emricasan powder and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add the calculated volume of high-purity DMSO to the tube (e.g., 1 mL for 5.695 mg). Using newly opened, anhydrous DMSO is recommended to ensure maximum solubility.[8]
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it gently to 37°C until the solution is clear.[5]
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into sterile, single-use aliquots (e.g., 20 µL) in microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term stability (up to 1 year). Avoid repeated freeze-thaw cycles.[5]
-
Protocol for Preparation of Working Solution in Cell Culture Medium
The final working concentration of Emricasan can vary depending on the cell type and experimental goals, but typical concentrations range from 5 µM to 50 µM.[1]
-
Thaw Stock Solution: Remove one aliquot of the 10 mM Emricasan stock solution from the -80°C freezer and thaw it at room temperature.
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[5]
-
Dilution: Dilute the stock solution directly into the pre-warmed medium to achieve the desired final concentration. Prepare this working solution fresh just prior to use.[5]
-
Example Calculation (for a 10 µM final concentration in 10 mL medium):
-
Use the formula: C₁V₁ = C₂V₂
-
(10 mM) x V₁ = (10 µM) x (10 mL)
-
(10,000 µM) x V₁ = (10 µM) x (10,000 µL)
-
V₁ = 10 µL
-
-
Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium (this represents a 1:1000 dilution).
-
-
Mixing and Application: Gently mix the medium by pipetting or swirling to ensure uniform distribution of the compound. Immediately add the medium containing Emricasan to your cells.
-
Vehicle Control: It is critical to include a vehicle control in your experiment. Treat a parallel set of cells with the same volume of DMSO that was used to deliver Emricasan (e.g., 10 µL of DMSO in 10 mL of medium for a 1:1000 dilution).
Experimental Workflow
The following diagram provides a visual summary of the key steps for preparing Emricasan solutions for cell culture experiments.
References
- 1. reactivi.ro [reactivi.ro]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. captivatebio.com [captivatebio.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
Optimal Concentration of (2R,3S)-Emricasan for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3S)-Emricasan (also known as IDN-6556) is a potent, irreversible pan-caspase inhibitor that has been investigated for its therapeutic potential in various liver diseases. By blocking the activity of caspases, the key executioner enzymes in the apoptotic cascade, Emricasan has been shown to reduce hepatocyte apoptosis, inflammation, and fibrosis in preclinical rodent models. Determining the optimal concentration and administration protocol is critical for achieving desired therapeutic effects while minimizing potential toxicity. These application notes provide a comprehensive overview of the effective concentrations of Emricasan used in in vivo rodent studies, detailed experimental protocols, and a visualization of the relevant signaling pathways.
Data Presentation: Efficacy of Emricasan in Rodent Models
The following tables summarize the quantitative data from key in vivo rodent studies, highlighting the effective concentrations of Emricasan and its impact on relevant biomarkers.
Table 1: Emricasan in Mouse Models of Liver Injury
| Animal Model | Mouse Strain | Emricasan Concentration & Route | Vehicle | Duration | Key Findings | Reference |
| Non-Alcoholic Steatohepatitis (NASH) | C57BL/6J | 0.3 mg/kg/day, oral gavage (i.g.) | Not explicitly stated | 20 weeks | Reduced a 5-fold increase in hepatocyte apoptosis (TUNEL assay); Significantly decreased 1.5-fold and 1.3-fold increases in caspase-3 and -8 activities, respectively; Lowered serum AST and ALT levels. | |
| Bile Duct Ligation (BDL) | C57BL/6 | 10 mg/kg/day, intraperitoneal (i.p.) | Placebo: 0.9% saline chloride | 10 and 20 days | Improved survival and portal hypertension; Reduced liver damage, hepatocyte death, and fibrosis.[1][2] | [1][2] |
| α-Fas-induced Liver Injury | Not specified | ED90 of 0.3 mg/kg (oral) | Not specified | Not applicable | Dose-dependently prevented liver injury. | |
| Islet Transplantation | Immunodeficient mice | 20 mg/kg/day, i.p. | Not specified | 7 days | Significantly enhanced the rate of diabetes reversal. | MedChemExpress |
| Carcinogenicity Study | Tg.rasH2 | 10, 25, and 75 mg/kg/day in diet | LabDiet | 26 weeks | No evidence of carcinogenic effect. | [3] |
Table 2: Emricasan in Rat Models of Liver Injury
| Animal Model | Rat Strain | Emricasan Concentration & Route | Vehicle | Duration | Key Findings | Reference |
| Cirrhosis (CCl4-induced) | Wistar | 10 mg/kg/day, oral (per os) | 0.9% dimethylcarboxycellulose | 7 days | Significantly lower portal pressure; Marked reductions in caspase-3 activity and overall hepatic cell death (TUNEL); Improved liver function.[4] | [4] |
Experimental Protocols
Protocol 1: Oral Administration of Emricasan in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
This protocol is based on studies investigating the effect of Emricasan on diet-induced NASH in mice.
1. Animal Model:
- Species/Strain: C57BL/6J mice.
- Diet: High-fat diet (HFD) to induce NASH. A typical HFD contains a high percentage of calories from fat.
- Duration: 20 weeks of HFD feeding.
2. Emricasan Formulation and Dosing:
- Concentration: 0.3 mg/kg/day. This dose was determined to be the ED90 for preventing liver injury in an α-Fas-induced liver injury model.
- Vehicle: While the specific vehicle was not mentioned in the primary study, a common vehicle for oral gavage of hydrophobic compounds is 0.5% or 1% carboxymethylcellulose (CMC) in water.
- Preparation:
- Calculate the required amount of Emricasan based on the average body weight of the mice and the total volume to be administered.
- Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
- Create a homogenous suspension of Emricasan in the vehicle. This may require sonication or vigorous vortexing. Prepare fresh daily.
- Administration:
- Administer the Emricasan suspension once daily via oral gavage using a proper-sized gavage needle.
- The volume of administration should be consistent, typically 5-10 ml/kg body weight.
3. Experimental Workflow:
Caption: Workflow for Emricasan treatment in a mouse NASH model.
Protocol 2: Intraperitoneal Administration of Emricasan in a Mouse Model of Bile Duct Ligation (BDL)
This protocol is adapted from studies evaluating Emricasan in a surgical model of cholestatic liver injury.
1. Animal Model:
- Species/Strain: C57BL/6 mice.
- Procedure: Surgical ligation of the common bile duct to induce cholestasis, inflammation, and fibrosis.
2. Emricasan Formulation and Dosing:
- Concentration: 10 mg/kg/day.
- Vehicle: The placebo used in the study was 0.9% saline chloride.[1] Therefore, Emricasan can be prepared in sterile saline.
- Preparation:
- Calculate the required amount of Emricasan based on the average body weight of the mice.
- Prepare a solution or a fine suspension of Emricasan in sterile 0.9% saline. Depending on the solubility, a small amount of a solubilizing agent like DMSO, followed by dilution in saline, may be necessary. Ensure the final concentration of the solubilizing agent is non-toxic.
- Administration:
- Administer the Emricasan solution/suspension once daily via intraperitoneal injection using a 25-27 gauge needle.
- The injection volume should be kept low, typically around 100-200 µl per mouse.
3. Experimental Procedure:
- Perform bile duct ligation surgery on the mice.
- Randomly assign the BDL mice to either the vehicle control group or the Emricasan treatment group.
- Begin daily i.p. injections immediately after surgery and continue for the duration of the study (e.g., 10 or 20 days).
- At the end of the treatment period, collect blood and liver tissue for analysis of liver injury, fibrosis, and portal hypertension markers.
Protocol 3: Induction of Acute Liver Injury with Anti-Fas Antibody (Jo2)
This model is used to induce rapid and extensive hepatocyte apoptosis.
1. Animal Model:
- Species/Strain: BALB/c or C57BL/6 mice are commonly used.
2. Reagents:
- Jo2 Antibody: An agonistic hamster anti-mouse Fas monoclonal antibody.
- Vehicle: Sterile, pyrogen-free normal saline (0.9% NaCl).
3. Procedure:
- Dosing: The dose of Jo2 can vary depending on the desired severity of injury. Doses ranging from 0.2 µg/g to 10 µg per mouse have been reported. A dose of 6.7 µg per mouse administered intravenously has been shown to be lethal.[5]
- Administration: The Jo2 antibody, diluted in normal saline, is typically administered via a single intravenous (i.v.) or intraperitoneal (i.p.) injection.[5]
- Timeline: Liver injury and apoptosis are typically observed within hours of Jo2 administration, with peak injury often occurring around 6-8 hours post-injection.
Signaling Pathway Visualization
This compound is a pan-caspase inhibitor, meaning it blocks the activity of multiple caspases involved in both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.
Caption: Emricasan inhibits both intrinsic and extrinsic apoptosis pathways.
Conclusion
The optimal concentration of this compound for in vivo rodent studies is dependent on the specific animal model and the intended therapeutic application. For chronic liver disease models such as NASH in mice, a lower oral dose of 0.3 mg/kg/day has been shown to be effective. In contrast, for more acute or severe injury models like bile duct ligation or in cirrhotic rats, a higher dose of 10 mg/kg/day, administered either orally or intraperitoneally, has demonstrated significant therapeutic benefits. The provided protocols and pathway diagram serve as a valuable resource for researchers designing and conducting in vivo studies with this pan-caspase inhibitor. Careful consideration of the experimental design, including the choice of vehicle and administration route, is crucial for obtaining reliable and reproducible results.
References
- 1. Emricasan, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emricasan, a pan-caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of HFE7A, mouse anti-human/mouse Fas monoclonal antibody against acute and lethal hepatic injury induced by Jo2 - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of (2R,3S)-Emricasan Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3S)-Emricasan, also known as IDN-6556 and PF-03491390, is a potent, irreversible pan-caspase inhibitor widely utilized in apoptosis research and drug development.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in a laboratory setting.
Physicochemical Properties and Solubility
This compound is a white to off-white solid with the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₇F₄N₃O₇ | [2][3] |
| Molecular Weight | 569.50 g/mol | [2][3] |
| CAS Number | 254750-02-2 | [2][3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% by LCMS | [2] |
Emricasan is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol, but it is insoluble in water.[4] For optimal dissolution, especially at higher concentrations, gentle warming and/or vortexing or sonication may be required.[4]
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mg/mL (175.59 mM) | [2][5] |
| Ethanol | > 28.48 mg/mL (50 mM) | [2] |
| Water | Insoluble | [4] |
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration that allows for easy dilution to typical working concentrations for various in-vitro assays.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Emricasan powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.695 mg of Emricasan.
-
Dissolution: Add the appropriate volume of sterile DMSO to the Emricasan powder. To aid dissolution, gently vortex the solution. If necessary, sonicate the vial in a water bath for short intervals until the solid is completely dissolved.[4]
-
Verification: Visually inspect the solution to ensure that no particulate matter is present. The solution should be clear and colorless.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes contamination and avoids repeated freeze-thaw cycles which can degrade the compound.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Stock Solution Preparation Table (for various concentrations):
| Desired Stock Concentration | Mass of Emricasan (for 1 mL) | Volume of DMSO |
| 1 mM | 0.570 mg | 1 mL |
| 5 mM | 2.848 mg | 1 mL |
| 10 mM | 5.695 mg | 1 mL |
| 50 mM | 28.475 mg | 1 mL |
Storage and Stability
Proper storage of both the powdered compound and the prepared stock solutions is crucial to maintain the integrity and activity of Emricasan.
| Form | Storage Temperature | Duration | Reference | | --- | --- | --- | | Powder | -20°C | Up to 3 years |[2][4] | | | 4°C | Up to 2 years |[2] | | Stock Solution in DMSO | -80°C | Up to 1 year |[4] | | | -20°C | Up to 1 month |[2] |
Note: Avoid repeated freeze-thaw cycles of the stock solution. It is recommended to prepare working solutions from the stock solution immediately before use.
Experimental Protocols: In-Vitro Assays
This compound is a pan-caspase inhibitor and is commonly used in cell-based assays to study apoptosis. Below are example protocols for common in-vitro experiments.
Caspase-3/7 Activity Assay (using Caspase-Glo® 3/7 Assay)
This protocol is adapted from commercially available luminescent caspase activity assays.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates suitable for luminescence readings
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Emricasan in cell culture medium from the stock solution. Typical working concentrations range from 0.1 µM to 100 µM. Pre-treat the cells with the desired concentrations of Emricasan for 1-2 hours.
-
Apoptosis Induction: Induce apoptosis by adding an appropriate agent (e.g., Staurosporine at 1 µM) to the wells. Include vehicle-treated (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis (typically 3-6 hours).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds to 2 minutes.
-
Signal Stabilization: Incubate the plate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Cell Viability Assay (MTS Assay)
This protocol measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution
-
Apoptosis-inducing agent
-
MTS reagent (containing PES)
-
96-well clear-bottom plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with various concentrations of Emricasan for the desired duration.
-
Apoptosis Induction: Co-treat with an apoptosis-inducing agent if investigating the protective effects of Emricasan.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[6]
-
Measurement: Record the absorbance at 490 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with Emricasan and/or an apoptosis inducer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (HEPES buffered saline with CaCl₂)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for the preparation and use of this compound stock solutions.
Caption: Simplified signaling pathway of apoptosis and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 3. Emricasan, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tripod.nih.gov [tripod.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Testing (2R,3S)-Emricasan Efficacy in Preclinical NASH Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] A key pathological feature of NASH is excessive hepatocyte apoptosis, which contributes to liver injury and the progression of fibrosis.[1] Apoptosis is mediated by a family of cysteine proteases known as caspases.[1] (2R,3S)-Emricasan (also known as IDN-6556) is an orally active, irreversible pan-caspase inhibitor that has shown potential in preclinical models of liver disease by reducing apoptosis, inflammation, and fibrosis.[3][4]
These application notes provide a detailed experimental framework for evaluating the therapeutic efficacy of this compound in a diet-induced murine model of NASH. The protocols outlined below cover the induction of NASH, administration of the therapeutic agent, and subsequent analysis of key pathological markers.
Mechanism of Action of Emricasan in NASH
Emricasan is designed to broadly inhibit the activity of multiple caspases involved in both the intrinsic and extrinsic apoptotic pathways.[3] In the context of NASH, lipotoxicity leads to cellular stress and activation of initiator caspases (such as caspase-8 and -9) and executioner caspases (such as caspase-3 and -7).[1] These caspases are responsible for the cleavage of cellular proteins, leading to the programmed cell death of hepatocytes. By inhibiting these caspases, Emricasan is hypothesized to protect liver cells from apoptosis, thereby reducing inflammation and slowing the progression of fibrosis.[5][3] Preclinical studies have shown that Emricasan treatment can lead to a significant reduction in hepatocyte apoptosis, as measured by TUNEL assays, and decreased activity of caspase-3 and -8 in the liver.[1]
Signaling Pathway of Apoptosis Inhibition by Emricasan
Caption: Emricasan inhibits key caspases in the apoptotic signaling cascade.
Experimental Design
A robust preclinical study to evaluate the efficacy of this compound should include a well-defined animal model, appropriate control groups, and a comprehensive set of endpoints to assess NASH pathology.
Experimental Workflow
Caption: Overall experimental workflow for testing Emricasan in a NASH model.
Animal Model
-
Species and Strain: Male C57BL/6J mice are recommended due to their susceptibility to diet-induced obesity, insulin (B600854) resistance, and NASH.[6][7][8]
-
Age: Start with mice aged 6-8 weeks.
-
Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
Diet-Induced NASH Model
-
Control Diet: A standard chow diet should be used for the control group.
-
NASH-Inducing Diet: A high-fat diet (HFD) is commonly used to induce NASH. The composition of the diet is critical and should be clearly defined. A diet with 40-60% of calories from fat, supplemented with fructose (B13574) and cholesterol, has been shown to induce a NASH phenotype with fibrosis.[2][9][10]
-
Duration of Diet: Mice should be fed the HFD for a period of 12 to 28 weeks to allow for the development of significant fibrosis.[1][11]
Treatment Groups
A minimum of four groups are recommended for a robust study design:
-
Control Group: Fed a standard chow diet and treated with vehicle.
-
NASH Control Group: Fed the HFD and treated with vehicle.
-
Low-Dose Emricasan Group: Fed the HFD and treated with a low dose of Emricasan.
-
High-Dose Emricasan Group: Fed the HFD and treated with a high dose of Emricasan.
This compound Administration
-
Dosage: Based on preclinical studies, a dose of 10 mg/kg/day has been used.[12] It is recommended to test at least two different doses to assess dose-responsiveness.
-
Route of Administration: Oral gavage is the preferred route to mimic the clinical administration of Emricasan.
-
Frequency: Daily administration is recommended.
-
Vehicle: The vehicle used to dissolve or suspend Emricasan should be inert (e.g., 0.5% methylcellulose).
Endpoint Analysis
A comprehensive evaluation of the therapeutic effects of Emricasan should include a combination of biochemical, histological, and molecular analyses.
Data Presentation: Summary of Key Endpoints
| Parameter | Method | Expected Outcome with Emricasan Treatment |
| Liver Injury | Serum ALT and AST levels | Decrease |
| Steatosis | H&E staining of liver sections, Liver triglyceride content | No significant change expected |
| Inflammation | Histological scoring (NAFLD Activity Score - NAS), qPCR for inflammatory markers (e.g., TNF-α, IL-1β) | Decrease in inflammatory score and gene expression |
| Apoptosis | TUNEL assay on liver sections, Caspase-3, -7, -8, -9 activity assays in liver lysates | Decrease in TUNEL-positive cells and caspase activity |
| Fibrosis | Sirius Red staining of liver sections, Hydroxyproline assay of liver tissue, qPCR for fibrogenic markers (e.g., α-SMA, Collagen-1α) | Decrease in collagen deposition, hydroxyproline content, and gene expression |
Experimental Protocols
Protocol 1: TUNEL Assay for Apoptosis Detection in Liver Tissue
This protocol is for the in situ detection of DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Paraffin-embedded liver sections (5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 85%, 70%)
-
Phosphate-buffered saline (PBS)
-
Proteinase K (20 µg/mL)
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Roche)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate sections by sequential immersion in 100%, 95%, 85%, and 70% ethanol for 5 minutes each.
-
Rinse with distilled water.
-
-
Permeabilization:
-
Incubate sections with Proteinase K solution for 15-30 minutes at 37°C.
-
Rinse slides twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme and label solution).
-
Apply the TUNEL reaction mixture to the sections and incubate for 60 minutes at 37°C in a humidified chamber.
-
Rinse slides three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Rinse with PBS.
-
Mount coverslips with an anti-fade mounting medium.
-
-
Analysis:
-
Visualize the slides under a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green), while all nuclei will be stained with DAPI (blue).
-
Quantify the percentage of TUNEL-positive cells.
-
Protocol 2: Hydroxyproline Assay for Liver Fibrosis Quantification
This protocol measures the total collagen content in the liver.
Materials:
-
Liver tissue (~50 mg)
-
6N HCl
-
Chloramine-T reagent
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard solution
-
Spectrophotometer
Procedure:
-
Tissue Hydrolysis:
-
Homogenize liver tissue in distilled water.
-
Add an equal volume of 12N HCl to the homogenate (final concentration 6N HCl).
-
Hydrolyze the samples at 110°C for 18-24 hours.
-
-
Assay:
-
Transfer a small aliquot of the hydrolysate to a new tube and evaporate the HCl.
-
Reconstitute the sample in assay buffer.
-
Add Chloramine-T reagent and incubate at room temperature for 20 minutes.
-
Add Ehrlich's reagent and incubate at 65°C for 15 minutes.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance at 550 nm.
-
Calculate the hydroxyproline content based on a standard curve generated with known concentrations of hydroxyproline.
-
Express the results as µg of hydroxyproline per mg of liver tissue.
-
Protocol 3: Caspase Activity Assay in Liver Lysates
This protocol measures the activity of specific caspases (e.g., caspase-3/7, -8, -9) in liver tissue homogenates.
Materials:
-
Liver tissue (~50-100 mg)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Caspase assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay, Promega)
-
Luminometer or fluorometer
Procedure:
-
Lysate Preparation:
-
Homogenize liver tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (liver lysate).
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Caspase Assay:
-
Prepare the caspase reagent according to the manufacturer's instructions.
-
Add an equal volume of the caspase reagent to the liver lysate in a 96-well plate.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the luminescence or fluorescence using a plate reader.
-
Normalize the caspase activity to the protein concentration of the lysate.
-
Conclusion
The experimental design and protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in preclinical models of NASH. By systematically assessing key pathological features of the disease, researchers can gain valuable insights into the therapeutic potential of this pan-caspase inhibitor for the treatment of NASH. Careful attention to the details of the experimental design, including the choice of animal model, diet, and endpoints, is crucial for obtaining reliable and reproducible results.
References
- 1. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lessons from Mouse Models of High-Fat Diet-Induced NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-Induced Models of Non-Alcoholic Fatty Liver Disease: Food for Thought on Sugar, Fat, and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choosing Diet Based NASH Models [jax.org]
- 10. Targeted Nutrient Modifications in Purified Diets Differentially Affect Nonalcoholic Fatty Liver Disease and Metabolic Disease Development in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emricasan, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to (2R,3S)-Emricasan: Sourcing, Handling, and Experimental Protocols
(2R,3S)-Emricasan , also known as Emricasan, IDN-6556, and PF-03491390, is a potent, orally active, and irreversible pan-caspase inhibitor.[1] It has garnered significant interest in the research community for its anti-apoptotic and anti-inflammatory properties, with applications ranging from liver disease and neuroprotection to stem cell research.[2][3] This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for sourcing, handling, and utilizing this compound in experimental settings.
Sourcing and Chemical Properties
This compound is commercially available from various chemical suppliers for research purposes. It is typically supplied as a white to off-white solid with a molecular weight of 569.5 g/mol and a molecular formula of C₂₆H₂₇F₄N₃O₇.[4] When sourcing, it is crucial to obtain a certificate of analysis to confirm purity, which is generally ≥98% by LCMS.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Synonyms | Emricasan, IDN-6556, PF-03491390 | [2][4][5] |
| CAS Number | 254750-02-2 | |
| Molecular Formula | C₂₆H₂₇F₄N₃O₇ | [4] |
| Molecular Weight | 569.5 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (up to 100 mg/mL), Ethanol (up to 93 mg/mL). Insoluble in water. | [2][5] |
Handling and Storage
Proper handling and storage of this compound are essential to maintain its stability and activity.
Safety Precautions: According to its Safety Data Sheet (SDS), Emricasan is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Therefore, standard laboratory personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound. Work should be conducted in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust or aerosols.
Storage:
-
Solid Form: The solid compound is stable for years when stored at -20°C in a dry, dark place.[5] For short-term storage (days to weeks), it can be kept at 0-4°C.[5]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO.[1][2] These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to a year or more).[1][2] For short-term use, stock solutions can be stored at -20°C for up to a month.
Biological Activity and Mechanism of Action
This compound is a broad-spectrum caspase inhibitor, targeting multiple caspases involved in the apoptotic signaling cascade.[6] By irreversibly binding to and inhibiting these enzymes, Emricasan effectively blocks the execution phase of apoptosis, thereby protecting cells from programmed cell death.[1][2] This mechanism underlies its therapeutic potential in various disease models characterized by excessive apoptosis.
Signaling Pathway:
Caption: Emricasan inhibits both intrinsic and extrinsic apoptosis pathways.
Table 2: In Vitro Inhibitory Activity of Emricasan against Various Caspases
| Caspase Target | IC₅₀ (nM) | References |
| Caspase-9 | 0.3 | |
| Caspase-1 | 0.4 | |
| Caspase-3 | 2 | |
| Caspase-6 | 4 | |
| Caspase-7 | 6 | |
| Caspase-8 | 6 | |
| Caspase-2 | 20 |
Experimental Protocols
The following are generalized protocols based on published research. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Cell-Based Apoptosis Assay
This protocol describes the use of Emricasan to inhibit apoptosis in a cell culture model.
Workflow Diagram:
References
- 1. selleckchem.com [selleckchem.com]
- 2. Emricasan | IDN-6556 | caspase inhibitor | TargetMol [targetmol.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Emricasan | C26H27F4N3O7 | CID 12000240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Emricasan, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with (2R,3S)-Emricasan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3S)-Emricasan, also known as IDN-6556, is a potent, orally bioavailable, and irreversible pan-caspase inhibitor.[1][2] Caspases are a family of cysteine proteases that play a central role in the execution of the apoptotic program.[2] By broadly inhibiting caspase activity, Emricasan can effectively block the apoptotic signaling cascade, thereby protecting cells from programmed cell death.[1][3] This has significant therapeutic implications for a variety of diseases where excessive apoptosis is a key pathological feature, such as liver diseases and potentially other inflammatory conditions.[4]
Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method for studying apoptosis.[5] This technique allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells based on the integrity of the cell membrane and the externalization of phosphatidylserine (B164497) (PS).[6] In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium Iodide is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes but can penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised.[5]
These application notes provide a detailed protocol for utilizing flow cytometry to assess the anti-apoptotic effects of this compound.
Mechanism of Action of this compound in Apoptosis
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of caspase enzymes. Initiator caspases (e.g., caspase-8 and caspase-9) activate effector caspases (e.g., caspase-3, -6, and -7), which then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This compound is a broad-spectrum caspase inhibitor with potent inhibitory activity against multiple caspases, including caspase-1, -2, -3, -6, -7, -8, and -9.[3] By binding to the active site of these caspases, Emricasan effectively halts the proteolytic cascade, preventing the execution of apoptosis.
Data Presentation
The following table presents illustrative data from a hypothetical flow cytometry experiment analyzing apoptosis in a human cell line. Cells were pre-treated with a vehicle or this compound and then exposed to an apoptosis-inducing agent for 24 hours. The data demonstrates Emricasan's ability to suppress apoptosis. This data is based on findings where Emricasan treatment significantly suppressed an increase in Annexin V-positive cells.[3]
| Treatment Group | Concentration | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (No Inducer) | - | 94.5 ± 2.3 | 3.1 ± 0.8 | 2.4 ± 0.6 |
| Apoptosis Inducer + Vehicle | - | 65.2 ± 4.1 | 25.8 ± 3.5 | 9.0 ± 1.9 |
| Apoptosis Inducer + Emricasan | 10 µM | 88.7 ± 3.2 | 7.5 ± 1.5 | 3.8 ± 1.1 |
| Apoptosis Inducer + Emricasan | 50 µM | 92.1 ± 2.8 | 4.9 ± 1.1 | 3.0 ± 0.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Preparation and Treatment
This protocol outlines the steps for preparing and treating cells with this compound and an apoptosis-inducing agent.
Materials:
-
Cell line of interest (e.g., human hepatocytes, cancer cell line)
-
Complete cell culture medium
-
This compound (CAS: 254750-02-2)
-
Dimethyl sulfoxide (B87167) (DMSO) for Emricasan stock solution
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
6-well or 12-well cell culture plates
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and at 70-80% confluency at the time of treatment.
-
Emricasan Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. Note: Ensure the final DMSO concentration in the culture medium is consistent across all treatment groups and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-treatment: Aspirate the old medium from the cells and add the medium containing the desired concentrations of Emricasan or vehicle (medium with the same concentration of DMSO). Incubate the cells for a predetermined period (e.g., 1-2 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the wells at a predetermined concentration. Include a vehicle control group that does not receive the apoptosis inducer.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) to allow for the induction of apoptosis.
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well into separate centrifuge tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol details the staining procedure for differentiating between viable, apoptotic, and necrotic cells.
Materials:
-
Harvested and washed cell pellets from Protocol 1
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
FITC-conjugated Annexin V (or other fluorochrome conjugates)
-
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Resuspend Cells: Gently resuspend the washed cell pellet from each treatment group in 1X Annexin V Binding Buffer at a concentration of 1x106 cells/mL.
-
Aliquot Cells: Transfer 100 µL of the cell suspension (containing 1x105 cells) into a flow cytometry tube.
-
Add Annexin V: Add 5 µL of FITC-conjugated Annexin V to the cell suspension. Gently vortex the tube.
-
Add Propidium Iodide: Add 5-10 µL of the PI staining solution to the cell suspension. Gently vortex.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).
Controls for Flow Cytometry Setup:
-
Unstained cells: To set the forward scatter (FSC) and side scatter (SSC) parameters and to check for background fluorescence.
-
Cells stained with Annexin V-FITC only: To set the compensation for the FITC channel.
-
Cells stained with PI only: To set the compensation for the PI channel.
Data Analysis and Interpretation
The flow cytometer will measure the fluorescence intensity of Annexin V-FITC and PI for each cell. The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
The percentage of cells in each quadrant is quantified to determine the effect of the this compound treatment on apoptosis. A significant decrease in the percentage of cells in the early and late apoptotic quadrants in the Emricasan-treated groups compared to the vehicle-treated group (with apoptosis inducer) indicates the anti-apoptotic activity of the compound.
Conclusion
The protocols and information provided here offer a comprehensive guide for researchers to quantitatively assess the anti-apoptotic effects of this compound using flow cytometry. This methodology is crucial for the pre-clinical evaluation of Emricasan and other caspase inhibitors in various disease models characterized by excessive apoptosis. Accurate and reproducible data from these assays are vital for advancing our understanding of the therapeutic potential of targeting apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Emricasan, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural killer cells induce HIV-1 latency reversal after treatment with pan-caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to (2R,3S)-Emricasan in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when cancer cell lines exhibit resistance to the pan-caspase inhibitor, (2R,3S)-Emricasan (also known as IDN-6556).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and irreversible pan-caspase inhibitor. Its primary mechanism of action is to block apoptosis, or programmed cell death, by inhibiting the activity of a broad range of caspase enzymes. Caspases are key proteases that execute the apoptotic process. Emricasan has been investigated in various clinical trials, primarily for liver diseases, due to its ability to protect cells from apoptotic cell death.[1]
Q2: My cancer cell line is not responding to Emricasan treatment. What are the potential mechanisms of resistance?
A2: Resistance to a pan-caspase inhibitor like Emricasan in cancer cells typically implies that the cells are not reliant on caspase-mediated apoptosis for survival or that they have activated alternative survival pathways. Key mechanisms include:
-
Upregulation of anti-apoptotic proteins: Overexpression of proteins from the Inhibitor of Apoptosis (IAP) family, such as XIAP, or the Bcl-2 family can block the apoptotic cascade upstream or downstream of caspase activation, rendering caspase inhibition by Emricasan ineffective.[2][3]
-
Activation of alternative cell death pathways: Cancer cells can evade apoptosis by utilizing other forms of programmed cell death, such as necroptosis.
-
Defects in the apoptotic machinery: Mutations or epigenetic silencing of essential apoptotic signaling molecules, such as caspase-8, can prevent the initiation of the apoptotic cascade.
Q3: How can I experimentally determine if my cancer cell line is resistant to Emricasan?
A3: The most common method is to perform a cell viability or cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50). A significantly high IC50 value compared to sensitive cell lines indicates resistance. It is crucial to include both sensitive and resistant control cell lines in your experiment for comparison.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for Emricasan in my cancer cell line.
| Potential Cause | Troubleshooting/Verification Steps |
| Intrinsic or Acquired Resistance | The cell line may have inherent resistance or have developed it over time. |
| Suboptimal Experimental Conditions | Incorrect drug concentration, incubation time, or cell seeding density. |
| Assay-related Issues | The chosen viability assay may not be sensitive enough, or there may be interference from the compound. |
Issue 2: Emricasan fails to induce apoptosis in my cell line, even at high concentrations.
| Potential Cause | Troubleshooting/Verification Steps |
| Upregulation of Anti-Apoptotic Proteins | Overexpression of XIAP or Bcl-2 family proteins. |
| Defective Apoptotic Pathway | Loss or inactivation of key apoptotic proteins like Caspase-8. |
| Activation of Pro-survival Signaling | Activation of pathways like NF-κB that promote cell survival. |
Quantitative Data Summary
Table 1: IC50 Values of Emricasan in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | T-cell Leukemia | 0.025 | |
| THP-1 | Acute Monocytic Leukemia | 0.27 |
Key Experimental Protocols
Protocol 1: Development of an Emricasan-Resistant Cancer Cell Line
This protocol describes a general method for generating a cancer cell line with acquired resistance to Emricasan through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks and plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of Emricasan for the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing Emricasan at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them in the same concentration of Emricasan.
-
Dose Escalation: Once the cells are proliferating steadily, gradually increase the concentration of Emricasan in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months.
-
Characterize the Resistant Line: After establishing a cell line that can proliferate in a significantly higher concentration of Emricasan (e.g., 10-fold the initial IC50), perform a new dose-response experiment to confirm the shift in IC50.
-
Cryopreserve: Cryopreserve the resistant cell line at various passages.
Protocol 2: Overcoming Emricasan Resistance by Inducing Necroptosis with a SMAC Mimetic (Birinapant)
This protocol is adapted from studies in Acute Myeloid Leukemia (AML) and can be optimized for other cancer cell lines.[4]
Materials:
-
Emricasan-resistant cancer cell line
-
This compound
-
Birinapant (SMAC mimetic)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay kit
Procedure:
-
Cell Seeding: Seed the Emricasan-resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare a dose-response curve for Birinapant alone to determine its IC50 in the resistant cell line.
-
Treat the cells with a combination of a fixed, sub-lethal concentration of Emricasan (e.g., 1-5 µM) and varying concentrations of Birinapant.
-
Include controls for each drug alone and a vehicle control.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
Cell Viability Assessment: Perform a cell viability assay to determine the effect of the combination treatment.
-
Data Analysis: Analyze the data to determine if the combination of Emricasan and Birinapant results in a synergistic cytotoxic effect, indicating the induction of necroptosis.
Protocol 3: Western Blot Analysis of XIAP and Bcl-2 Expression
This protocol provides a general procedure to assess the protein levels of XIAP and Bcl-2, which are often implicated in apoptosis resistance.
Materials:
-
Parental (sensitive) and Emricasan-resistant cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-XIAP, anti-Bcl-2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein from the parental and resistant cell lysates onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-XIAP, anti-Bcl-2, and loading control) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the expression levels of XIAP and Bcl-2 between the sensitive and resistant cell lines.
Visualizations
Caption: Apoptosis vs. Necroptosis Pathways.
Caption: Experimental Workflow for Emricasan Resistance.
References
Mitigating potential toxicity of (2R,3S)-Emricasan in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R,3S)-Emricasan in long-term studies. The information provided is intended to help mitigate potential toxicities and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, irreversible pan-caspase inhibitor.[1] Its primary mechanism is to block caspase-mediated apoptosis (programmed cell death) and inflammation.[1] By inhibiting caspases, Emricasan (B1683863) has been shown to reduce liver injury and fibrosis in various preclinical models.[2] It has demonstrated the ability to lower elevated alanine (B10760859) aminotransferase (ALT) levels, a marker of liver damage, in clinical trials.[3][4][5]
Q2: Is this compound generally considered safe in long-term studies?
Several clinical trials have indicated that Emricasan is generally well-tolerated, with no significant increase in the rate of overall adverse events compared to placebo.[3][4][6][7][8] However, some studies have raised concerns. For instance, a study in patients with non-alcoholic steatohepatitis (NASH) and fibrosis showed that while Emricasan lowered serum ALT levels, it did not improve liver histology and, in some cases, may have worsened fibrosis and hepatocyte ballooning.[9] This suggests that blocking apoptosis might shift the mode of cell death to other pathways, such as necrosis, which can also contribute to liver injury.[9][10] Therefore, careful monitoring is crucial in long-term studies.
Q3: What are the potential toxicities observed with Emricasan in long-term studies?
The primary concern is the potential for worsening liver histology, specifically fibrosis and hepatocyte ballooning, despite improvements in liver enzyme levels like ALT.[9] There is also a theoretical risk that pan-caspase inhibition could shift cell death from apoptosis to necrosis, a more inflammatory form of cell death.[10] In a 26-week carcinogenicity study in Tg.rasH2 mice, Emricasan was not found to be carcinogenic. However, non-neoplastic lesions were observed, including a slight increase in liver microgranulomas in males, increased incidence of activated germinal centers in lymphoid tissues, and atrophy of ovaries and testicular degeneration.[1]
Q4: What are the key biomarkers to monitor during long-term Emricasan studies?
In addition to standard liver function tests (ALT, AST, bilirubin, ALP), it is crucial to monitor biomarkers that can provide insights into the mechanism of cell death and inflammation. Key biomarkers include:
-
Caspase 3/7 activity: To confirm target engagement.[3][4][5][7][8]
-
Cytokeratin 18 (CK-18) fragments: Specifically, cleaved CK-18 (cCK18) as a marker of apoptosis and full-length CK-18 (flCK18) as a marker of total epithelial cell death.[5]
-
High-sensitivity C-reactive protein (hs-CRP): As a general marker of inflammation.
-
Fibrosis markers: Such as Pro-C3, TIMP-1, and PIIINP, to non-invasively monitor changes in liver fibrosis.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST) Despite Emricasan Treatment
Possible Cause: While Emricasan is expected to lower ALT and AST levels, an unexpected increase could indicate a different underlying issue or a paradoxical effect in a specific experimental model.
Troubleshooting Steps:
-
Verify Dosing and Administration: Ensure the correct dose of Emricasan is being administered and that the formulation is stable and properly prepared.
-
Assess for Confounding Factors: Rule out other potential causes of liver injury, such as contamination of reagents, vehicle-related toxicity, or underlying infections in animal models.
-
Investigate Alternative Cell Death Pathways: As pan-caspase inhibition may shift cell death towards necrosis, it is important to assess for markers of necrosis, such as HMGB1 release or LDH assay in cell culture supernatants or plasma.
-
Histopathological Analysis: Perform detailed histological examination of liver tissue to look for signs of necrosis, inflammation, and other forms of liver injury that may not be reflected by apoptosis markers.
Issue 2: Worsening Liver Fibrosis or Hepatocyte Ballooning with Normalizing ALT
Possible Cause: This has been observed in some clinical trials with NASH patients and suggests a disconnect between the anti-inflammatory effects of Emricasan and the progression of liver pathology.[9] The reduction in ALT may reflect decreased apoptosis, but ongoing necrotic cell death or other pro-fibrotic pathways may still be active.
Troubleshooting Steps:
-
Comprehensive Histology: Utilize specific stains (e.g., Sirius Red for collagen, H&E for ballooning) and scoring systems (e.g., NASH CRN) to accurately quantify changes in fibrosis and ballooning.
-
Measure Pro-fibrotic Markers: Analyze the expression of key pro-fibrotic genes and proteins in liver tissue, such as TGF-β, α-SMA, and collagen type I.
-
Evaluate Inflammatory Infiltrates: Characterize the immune cell populations within the liver to determine if there is a shift in the inflammatory response.
-
Consider Combination Therapy: In a research setting, exploring combination therapies with agents that target different pathways (e.g., anti-fibrotic or anti-necrotic agents) may be warranted.
Data Presentation
Table 1: Summary of Emricasan Efficacy on Liver Biomarkers from a Meta-Analysis
| Parameter | Standardized Mean Difference (SMD) [95% CI] | p-value | Reference |
| Overall Efficacy | 0.28 [0.14; 0.41] | <0.001 | [3][4][7] |
| MELD Score | 0.18 [-0.01; 0.36] | 0.058 | [3][4][6][7] |
| Liver Collagen | 0.40 [0.19; 0.60] | <0.001 | [3][8] |
| ALT Levels | Mean Difference: -5.89 [-10.59; -1.20] | 0.014 | [3][4][7] |
| Caspase 3/7 Levels | Mean Difference: -1215.93 [-1238.53; -1193.33] | <0.001 | [3][4][7] |
Table 2: Adverse Events Profile of Emricasan vs. Placebo from a Meta-Analysis
| Adverse Event Category | Odds Ratio (OR) [95% CI] | p-value | Reference |
| Overall Adverse Events | 1.52 [0.97; 2.37] | 0.069 | [3][4][6][7][8] |
| Serious Adverse Events | 1.46 [0.90; 2.37] | 0.126 | [8] |
| Severe Adverse Events | 1.23 [0.66; 2.29] | 0.505 | [8] |
| AEs Leading to Discontinuation | 2.08 [0.82; 5.28] | 0.124 | [8] |
Experimental Protocols
Protocol 1: TUNEL Assay for Detection of Apoptosis in Liver Tissue
Objective: To quantify apoptotic cells in paraffin-embedded liver sections.
Materials:
-
Paraffin-embedded liver tissue sections (5 µm)
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Phosphate-buffered saline (PBS)
-
Proteinase K (20 µg/mL)
-
TdT-mediated dUTP Nick End Labeling (TUNEL) assay kit (e.g., from Roche or similar)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded ethanol series (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Permeabilization:
-
Incubate sections with Proteinase K for 15 minutes at room temperature.
-
Wash twice with PBS for 5 minutes each.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Apply the mixture to the sections and incubate in a humidified chamber for 60 minutes at 37°C in the dark.
-
Wash three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize under a fluorescence microscope. TUNEL-positive nuclei will fluoresce (typically green), and all nuclei will be stained with DAPI (blue).
-
Quantify the percentage of TUNEL-positive cells.
-
Visualizations
Caption: Emricasan's mechanism of action via pan-caspase inhibition.
Caption: Troubleshooting workflow for long-term Emricasan studies.
References
- 1. Carcinogenicity assessment of the pan-caspase inhibitor, emricasan, in Tg.rasH2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomised clinical trial: emricasan versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis | Clinics [elsevier.es]
- 9. A randomized, placebo-controlled trial of emricasan in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New study questions the safety of caspase inhibitors for the treatment of liver disease | EurekAlert! [eurekalert.org]
Overcoming challenges in delivering (2R,3S)-Emricasan to target tissues
Welcome to the technical support center for (2R,3S)-Emricasan. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in-vitro and in-vivo experiments involving Emricasan (B1683863), with a focus on overcoming challenges related to its delivery to target tissues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, irreversible pan-caspase inhibitor. Its primary mechanism of action is to reduce apoptosis (programmed cell death) and inflammation by inhibiting the activity of multiple caspases, which are key enzymes in these processes.[1] Emricasan has been shown to be particularly effective in liver-targeted applications.[2]
Q2: I am observing high variability in my in-vivo experimental results with oral administration of Emricasan. What could be the cause?
A2: High variability is a known challenge with orally administered Emricasan and can be attributed to several factors. As a peptide-like molecule, Emricasan likely faces challenges with oral delivery, including enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium.[3][4][5][6] Pharmacokinetic data from human studies have shown that while the area under the curve (AUC) and maximum concentration (Cmax) increase in a dose-proportional manner, there is significant between-subject variability, especially at higher doses.[3] Furthermore, the extent of liver disease can impact systemic exposure, with patients having moderate to severe hepatic impairment showing progressively increased drug exposure.[5]
Q3: What is the recommended oral dose for preclinical and clinical studies?
A3: Dosing for Emricasan has varied across studies. In preclinical murine models of liver injury, doses have ranged from 10 mg/kg/day administered intraperitoneally. In human clinical trials, oral doses have typically ranged from 5 mg to 50 mg taken twice daily.[6][7] It is important to note that the 5 mg dose has been associated with low plasma levels (<50 ng/ml).[3][8] The selection of a dose for your specific study should be based on the model system and the specific research question.
Q4: Are there any known issues with the stability of Emricasan in solution?
Troubleshooting Guides
Issue 1: Low or Inconsistent Efficacy in Preclinical Oral Dosing Studies
| Potential Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | As a peptide-like molecule, Emricasan likely has low oral bioavailability due to poor absorption and/or first-pass metabolism. Consider alternative routes of administration for initial proof-of-concept studies, such as intraperitoneal (IP) injection, to bypass the gastrointestinal tract and establish a baseline for efficacy. |
| Gastrointestinal Degradation | Emricasan may be degraded by proteases in the stomach and intestines. To investigate this, you can perform in-vitro stability studies using simulated gastric and intestinal fluids. If degradation is significant, formulation strategies such as enteric coatings or the use of protease inhibitors could be explored, though no specific formulations for Emricasan have been detailed in the provided search results. |
| Insufficient Dose | Pharmacokinetic studies in humans have shown that a 5 mg oral dose results in low plasma concentrations.[3][8] It is possible that the dose used in your preclinical model is insufficient to achieve therapeutic concentrations in the liver. A dose-response study is recommended to determine the optimal dose for your model. |
| High Inter-individual Variability | Significant variability in drug exposure has been observed in human studies.[3] This may also be a factor in animal models. Increasing the number of animals per group can help to improve the statistical power of your study and account for this variability. |
Issue 2: Difficulty Translating In-Vitro Caspase Inhibition to In-Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Inadequate Target Tissue Concentration | Even if Emricasan shows potent caspase inhibition in in-vitro assays, it may not reach sufficient concentrations in the target tissue (e.g., liver) in vivo to exert a therapeutic effect. Consider conducting pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma and liver concentrations of Emricasan with markers of caspase inhibition and efficacy. |
| Complex Disease Pathology | In chronic liver diseases, multiple pathological pathways are active. While caspase inhibition addresses apoptosis and inflammation, it may not be sufficient to reverse advanced fibrosis or other aspects of the disease.[3] Consider combination therapies that target other pathways, such as fibrogenesis. |
| Off-target Effects or Alternative Cell Death Pathways | Prolonged caspase inhibition might lead to the activation of alternative cell death pathways. Some clinical trial data has suggested that long-term treatment with Emricasan did not improve liver histology and may have worsened fibrosis and ballooning, possibly by shunting cells towards other mechanisms of cell death.[3] |
Data Presentation
Table 1: Summary of Key Clinical Trials for this compound
| Trial Identifier | Indication | Number of Patients | Dosage(s) | Duration | Key Outcomes |
| NCT02686762 | NASH with F1-F3 Fibrosis | 318 | 5 mg BID, 50 mg BID, Placebo | 72 weeks | Did not achieve primary endpoint of fibrosis improvement without worsening of NASH.[3] |
| NCT02960204 | NASH Cirrhosis with Severe Portal Hypertension | 263 | 5 mg BID, 25 mg BID, 50 mg BID, Placebo | 48 weeks | No significant improvement in hepatic venous pressure gradient (HVPG) or clinical outcomes.[7] |
| Phase 2 | Acutely Decompensated Cirrhosis | 23 (21 dosed) | 5 mg BID, 25 mg BID, 50 mg BID, Placebo | 28 days | 5 mg dose associated with low plasma levels (<50 ng/ml).[3][8] |
| Phase 2 | NAFLD/NASH | 38 | 25 mg BID, Placebo | 28 days | Met primary endpoint with a significant reduction in alanine (B10760859) aminotransferase (ALT).[9] |
Table 2: Preclinical Efficacy of this compound
| Model System | Indication | Dosage | Duration | Key Findings |
| Murine Model of NASH (High-Fat Diet) | Non-alcoholic steatohepatitis (NASH) | Not specified | 20 weeks | Attenuated hepatocyte apoptosis, reduced liver injury and inflammation, and decreased hepatic fibrosis.[10] |
| Bile Duct Ligation (BDL) Mouse Model | Secondary Biliary Cirrhosis | 10 mg/kg/day (i.p.) | 20 days | Improved survival, reduced portal hypertension, and decreased liver damage and fibrosis.[11] |
| CCl4-induced Cirrhotic Rats | Advanced Cirrhosis | Not specified | 7 days | Ameliorated portal hypertension and liver fibrosis. |
Experimental Protocols
In-Vitro Caspase Activity Assay
This protocol describes a general method for assessing the inhibitory activity of Emricasan on caspase activity in a cellular context.
-
Cell Culture: Culture a relevant cell line (e.g., primary hepatocytes, HepG2 cells) in appropriate media.
-
Induction of Apoptosis: Treat cells with a known apoptosis-inducing agent (e.g., staurosporine, TNF-α/actinomycin D) to activate caspases.
-
Treatment with Emricasan: Co-incubate the cells with the apoptosis-inducer and various concentrations of Emricasan (or pre-incubate with Emricasan).
-
Cell Lysis: After the incubation period, lyse the cells to release intracellular contents, including active caspases.
-
Caspase Activity Measurement: Use a commercially available caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay). These assays typically use a luminogenic or fluorogenic substrate that is cleaved by active caspases, generating a signal that is proportional to caspase activity.
-
Data Analysis: Measure the signal using a luminometer or fluorometer. Calculate the IC50 value of Emricasan by plotting the percentage of caspase inhibition against the logarithm of the Emricasan concentration.
Murine Model of Non-alcoholic Steatohepatitis (NASH)
This protocol outlines a common method for inducing NASH in mice to evaluate the efficacy of Emricasan.[10]
-
Animals: Use a suitable mouse strain, such as C57BL/6J.
-
Diet: Feed the mice a high-fat diet (HFD) for an extended period (e.g., 20 weeks) to induce obesity, insulin (B600854) resistance, and the histological features of NASH. A control group should be fed a standard chow diet.
-
Treatment: Administer Emricasan or vehicle control to the HFD-fed mice for a specified duration. The route of administration can be oral gavage or intraperitoneal injection.
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue for analysis.
-
Blood Analysis: Measure serum levels of liver enzymes (ALT, AST) and markers of apoptosis (e.g., M30, M65).
-
Liver Histology: Perform histological staining (e.g., H&E, Sirius Red) on liver sections to assess steatosis, inflammation, ballooning, and fibrosis.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression of genes involved in inflammation and fibrosis.
-
Caco-2 Cell Permeability Assay
This protocol describes a standard in-vitro method to assess the intestinal permeability of a compound like Emricasan.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Add a solution of Emricasan to the apical (AP) side of the monolayer (representing the intestinal lumen).
-
At various time points, collect samples from the basolateral (BL) side (representing the blood).
-
To assess active efflux, also perform the experiment in the reverse direction (BL to AP).
-
-
Sample Analysis: Quantify the concentration of Emricasan in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value, which is a measure of the permeability of the compound across the Caco-2 monolayer.
Visualizations
Caption: Emricasan inhibits active caspases to block apoptosis and inflammation.
Caption: Hurdles for orally administered Emricasan to reach the target tissue.
Caption: A typical workflow for the preclinical development of Emricasan.
References
- 1. Emricasan | C26H27F4N3O7 | CID 12000240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, placebo-controlled trial of emricasan in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conatus Pharmaceuticals’ Pan-Caspase Inhibitor Emricasan Improves Survival & Portal Hypertension [drug-dev.com]
Validation & Comparative
A Comparative Analysis of (2R,3S)-Emricasan and Other Pan-Caspase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pan-caspase inhibitor (2R,3S)-Emricasan against other widely used pan-caspase inhibitors, Z-VAD-FMK and Q-VD-OPh. This analysis is supported by quantitative experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Executive Summary
Caspases, a family of cysteine proteases, are central to the execution of apoptosis (programmed cell death) and inflammation. Pan-caspase inhibitors, which broadly target multiple caspases, are invaluable tools in apoptosis research and hold therapeutic potential for diseases characterized by excessive cell death and inflammation. This guide focuses on this compound (also known as IDN-6556 or PF-03491390), a potent, irreversible, and orally bioavailable pan-caspase inhibitor that has undergone clinical investigation.[1] Its performance is compared with two other well-established pan-caspase inhibitors: Z-VAD-FMK, a cell-permeable, irreversible inhibitor, and Q-VD-OPh, a potent, irreversible inhibitor known for its low toxicity and ability to cross the blood-brain barrier.[2][3][4]
Comparative Data Presentation
This section presents a quantitative comparison of the inhibitory activities and pharmacokinetic properties of this compound, Z-VAD-FMK, and Q-VD-OPh.
Table 1: In Vitro Inhibitory Activity (IC50) of Pan-Caspase Inhibitors against Various Caspases
| Caspase Target | This compound (nM) | Z-VAD-FMK (nM) | Q-VD-OPh (nM) |
| Caspase-1 | 0.4[1] | Potent inhibitor[3] | 25-400[2][5] |
| Caspase-2 | 20[1] | Weakly inhibits[6] | Inhibits[7] |
| Caspase-3 | 2[1] | Potent inhibitor[3] | 25-400[2][5] |
| Caspase-4 | N/A | Potent inhibitor[3] | N/A |
| Caspase-5 | N/A | Potent inhibitor[3] | N/A |
| Caspase-6 | 4[1] | Potent inhibitor[3] | Inhibits[7] |
| Caspase-7 | 6[1] | Potent inhibitor[3] | 48[8] |
| Caspase-8 | 6[1] | Potent inhibitor[3] | 25-400[2][5] |
| Caspase-9 | 0.3[1] | Potent inhibitor[3] | 25-400[2][5] |
| Caspase-10 | N/A | Potent inhibitor[3] | Inhibits[8] |
| Caspase-12 | N/A | N/A | Inhibits[8] |
Table 2: General Properties and Pharmacokinetics of Pan-Caspase Inhibitors
| Property | This compound | Z-VAD-FMK | Q-VD-OPh |
| Mechanism of Action | Irreversible | Irreversible[3][4] | Irreversible[8] |
| Cell Permeability | Yes | Yes[3][4] | Yes[2] |
| Oral Bioavailability | Yes[1] | Not typically orally bioavailable | Generally administered in vivo via injection[9] |
| Blood-Brain Barrier Crossing | Not specified | Not specified | Yes[2] |
| Reported In Vivo Dose (Animal Models) | 10 mg/kg (i.p. in mice)[10] | 10 mg/kg (i.p. in mice)[11] | 20 mg/kg (in vivo)[2] |
| Clinical Development | Investigated in Phase 2 trials for liver diseases[12][13] | Primarily a research tool; some in vivo studies[11] | Preclinical research tool; in vivo studies[2] |
| Known Toxicities | Generally well-tolerated in clinical trials[14] | Linked to toxic fluoroacetate (B1212596) production in vivo[2] | Reported to be non-toxic at high concentrations[2][15] |
Signaling Pathways in Apoptosis
The following diagrams illustrate the primary signaling pathways in which caspases play a crucial role. Pan-caspase inhibitors like Emricasan (B1683863) target multiple points within these cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare pan-caspase inhibitors.
In Vitro Caspase Activity Assay (Fluorometric)
This protocol describes the measurement of caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Pan-caspase inhibitor (this compound, Z-VAD-FMK, or Q-VD-OPh)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-YVAD-AFC for caspase-1, Ac-IETD-AFC for caspase-8)[5]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with an apoptosis-inducing agent for a specified time. A control group should be left untreated.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in cold lysis buffer and incubate on ice for 10-15 minutes. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.[5]
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay (e.g., BCA assay).
-
Inhibitor Incubation: In a 96-well black microplate, add a standardized amount of protein lysate to each well. Add varying concentrations of the pan-caspase inhibitor to the respective wells. Include a vehicle control (e.g., DMSO). Incubate at 37°C for 15-30 minutes.
-
Substrate Addition: Add the fluorogenic caspase substrate to each well to a final concentration as recommended by the manufacturer.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC substrates) over time using a fluorometric microplate reader.[5]
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for Cleaved PARP and Cleaved Caspase-3
This protocol details the detection of key apoptotic markers by Western blotting.
Materials:
-
Treated and untreated cell lysates (prepared as in 3.1)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate equal amounts of protein from each sample by SDS-PAGE.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The presence of cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) indicates apoptosis.[17]
Conclusion
This compound is a potent, orally bioavailable pan-caspase inhibitor with a strong inhibitory profile against multiple caspases. Its in vitro potency is comparable to or greater than other widely used pan-caspase inhibitors for specific caspases. While Z-VAD-FMK remains a valuable research tool for in vitro and some in vivo studies, its potential for in vivo toxicity is a consideration.[2] Q-VD-OPh offers a non-toxic alternative with good cell permeability and the ability to cross the blood-brain barrier, making it suitable for a broad range of preclinical studies.[2]
The choice of a pan-caspase inhibitor will depend on the specific experimental needs. For in vitro studies requiring potent and broad-spectrum caspase inhibition, all three compounds are effective. For in vivo studies in animal models, the oral bioavailability of Emricasan presents a significant advantage for ease of administration in chronic studies.[1] The non-toxic profile of Q-VD-OPh makes it a compelling choice for in vivo applications where potential off-target toxicity is a concern.[2] The mixed results from Emricasan's clinical trials highlight the complexity of translating pan-caspase inhibition into therapeutic outcomes for chronic diseases.[7] Nevertheless, these inhibitors remain indispensable for elucidating the roles of caspases in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Randomised clinical trial: emricasan versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. protocols.io [protocols.io]
- 10. Caspase-1 Activity Assay Kit (Colorimetric) (NBP2-54815): Novus Biologicals [novusbio.com]
- 11. Z-VAD-FMK |ZVAD-FMK; Z-VAD.FMK | Caspase inhibitor | Hello Bio [hellobio.com]
- 12. researchgate.net [researchgate.net]
- 13. invivogen.com [invivogen.com]
- 14. ac-iepd-afc.com [ac-iepd-afc.com]
- 15. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
Navigating the Therapeutic Landscape of NASH: A Comparative Analysis of (2R,3S)-Emricasan and Other Investigational Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for a safe and effective treatment for Nonalcoholic Steatohepatitis (NASH) has led to a burgeoning pipeline of investigational drugs with diverse mechanisms of action. A critical aspect of evaluating these potential therapies is understanding their therapeutic window—the dose range that maximizes efficacy while minimizing toxicity. This guide provides an objective comparison of the therapeutic window of the pan-caspase inhibitor (2R,3S)-Emricasan with other prominent investigational drugs for NASH, supported by available clinical trial data.
Quantitative Comparison of Efficacy and Safety
The following tables summarize key efficacy and safety data from clinical trials of this compound and other selected investigational NASH drugs. It is important to note that direct comparison of therapeutic windows is challenging due to the absence of standardized metrics like ED50 and TD50 in publicly available clinical data for these developmental-stage drugs. Instead, this analysis focuses on the benefit-risk profile at clinically tested doses.
Table 1: Efficacy of Investigational NASH Drugs in Clinical Trials
| Drug (Class) | Trial | Dose(s) | Primary Efficacy Endpoint | Responder Rate (Drug vs. Placebo) |
| This compound (Pan-caspase inhibitor) | ENCORE-NF (Phase 2b) | 5 mg BID, 50 mg BID | Fibrosis improvement of ≥1 stage with no worsening of NASH at 72 weeks | 11.2% (5 mg), 12.3% (50 mg) vs. 19.0% |
| NASH resolution with no worsening of fibrosis | 3.7% (5 mg), 6.6% (50 mg) vs. 10.5% | |||
| Resmetirom (THR-β agonist) | MAESTRO-NASH (Phase 3) | 80 mg QD, 100 mg QD | NASH resolution with no worsening of fibrosis at 52 weeks | 25.9% (80 mg), 29.9% (100 mg) vs. 9.7%[1][2] |
| Fibrosis improvement of ≥1 stage with no worsening of NAFLD activity score | 24.2% (80 mg), 25.9% (100 mg) vs. 14.2%[1][2] | |||
| Semaglutide (GLP-1 receptor agonist) | Phase 2 | 0.1 mg, 0.2 mg, 0.4 mg QD | NASH resolution with no worsening of fibrosis at 72 weeks | 40% (0.1 mg), 36% (0.2 mg), 59% (0.4 mg) vs. 17% |
| Obeticholic Acid (OCA) (FXR agonist) | REGENERATE (Phase 3) | 10 mg QD, 25 mg QD | Fibrosis improvement of ≥1 stage with no worsening of NASH at 18 months | 18% (10 mg), 23% (25 mg) vs. 12% |
| Elafibranor (PPARα/δ agonist) | RESOLVE-IT (Phase 3) | 120 mg QD | NASH resolution with no worsening of fibrosis (Interim analysis) | 19.2% vs. 14.7% (Not statistically significant) |
BID: twice daily, QD: once daily, THR-β: Thyroid Hormone Receptor-beta, GLP-1: Glucagon-Like Peptide-1, FXR: Farnesoid X Receptor, PPAR: Peroxisome Proliferator-Activated Receptor.
Table 2: Safety and Tolerability of Investigational NASH Drugs in Clinical Trials
| Drug | Common Adverse Events | Serious Adverse Events (SAEs) |
| This compound | Generally well-tolerated. In some studies, the number of AEs and SAEs were similar between emricasan (B1683863) and placebo groups.[3][4] | No significant increase in SAEs compared to placebo in several trials.[4] |
| Resmetirom | Diarrhea, nausea (generally mild to moderate and transient).[1] | Incidence of SAEs was similar across treatment and placebo groups (10.9-12.7% vs. 11.5%).[1] |
| Semaglutide | Gastrointestinal events (nausea, constipation, vomiting). | The safety profile was consistent with that observed in other trials for different indications. |
| Obeticholic Acid (OCA) | Pruritus (itching), increase in LDL cholesterol. | Rates of adjudicated hepatic, renal, and cardiovascular events were low and similar across treatment groups.[5] |
| Elafibranor | Mild, reversible increase in serum creatinine. | Generally well-tolerated without causing weight gain or cardiac events. |
Experimental Protocols
The evaluation of efficacy in the cited NASH clinical trials predominantly relies on the histological assessment of liver biopsies.
Liver Biopsy and Histological Assessment
-
Procedure : A liver biopsy is performed at baseline and at the end of the treatment period to assess changes in liver histology. This invasive procedure is currently considered the gold standard for diagnosing and staging NASH and fibrosis.[6][7]
-
Histological Scoring : The Nonalcoholic Steatohepatitis Clinical Research Network (NASH CRN) histological scoring system is the most widely used method for the semi-quantitative assessment of NAFLD.[8][9] This system evaluates the following features:
-
Steatosis (0-3) : Percentage of hepatocytes containing fat droplets.[10]
-
Lobular Inflammation (0-3) : Number of inflammatory foci in the liver lobules.[10]
-
Hepatocellular Ballooning (0-2) : Presence and extent of swollen, damaged hepatocytes.[10]
-
Fibrosis (0-4) : Staging of liver scarring, from none to cirrhosis.
-
-
Endpoints : The primary endpoints in these trials are typically defined as either:
-
NASH resolution without worsening of fibrosis.
-
Fibrosis improvement of at least one stage without worsening of NASH.[9]
-
Non-Invasive Tests (NITs)
While liver biopsy remains the standard, there is a significant effort to develop and validate non-invasive tests (NITs) to diagnose and monitor NASH. These include:
-
Blood-based biomarkers : Panels of serum markers that can indicate liver inflammation and fibrosis (e.g., FIB-4, ELF score).
-
Imaging techniques : Methods like transient elastography (FibroScan) and magnetic resonance elastography (MRE) to measure liver stiffness as a surrogate for fibrosis.[11]
Currently, NITs are primarily used for patient screening and as exploratory endpoints in clinical trials.
Signaling Pathways and Mechanisms of Action
The diverse array of investigational drugs for NASH target different signaling pathways implicated in the disease's pathophysiology.
This compound: Pan-Caspase Inhibition
Emricasan is an irreversible pan-caspase inhibitor. Caspases are a family of proteases that play a central role in the execution phase of apoptosis (programmed cell death) and inflammation. In NASH, lipotoxicity and cellular stress lead to hepatocyte apoptosis, which contributes to liver injury, inflammation, and fibrosis. By inhibiting caspases, Emricasan aims to reduce hepatocyte death and its downstream consequences.
Resmetirom: Thyroid Hormone Receptor-Beta (THR-β) Agonism
Resmetirom is a selective agonist for the thyroid hormone receptor-beta (THR-β), which is predominantly expressed in the liver.[12][13][14] Activation of THR-β in hepatocytes increases fatty acid oxidation and metabolism, thereby reducing liver fat. This targeted action aims to avoid the adverse effects associated with non-selective thyroid hormone receptor activation in other tissues like the heart and bone.[15]
Semaglutide: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonism
Semaglutide is a GLP-1 receptor agonist. GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis and appetite regulation.[16] In the context of NASH, GLP-1 receptor activation is thought to improve metabolic parameters such as insulin (B600854) sensitivity and promote weight loss, which are key drivers of the disease. It may also have direct effects on reducing liver inflammation and fat accumulation.[17][18]
Obeticholic Acid (OCA): Farnesoid X Receptor (FXR) Agonism
Obeticholic acid is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[19] FXR plays a critical role in regulating bile acid, lipid, and glucose metabolism.[20] Activation of FXR by OCA reduces bile acid synthesis and has anti-inflammatory and anti-fibrotic effects in the liver.[21][22]
Elafibranor: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Elafibranor is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and delta (PPARδ). These nuclear receptors are key regulators of lipid metabolism and inflammation.[23] PPARα activation primarily stimulates fatty acid oxidation in the liver, while PPARδ activation enhances fatty acid metabolism in various tissues. By activating both receptors, Elafibranor aims to improve lipid profiles, reduce insulin resistance, and decrease inflammation.[24][25]
Conclusion
The landscape of investigational drugs for NASH is diverse, with each candidate presenting a unique therapeutic profile. While this compound showed promise in early trials by targeting the fundamental processes of apoptosis and inflammation, it did not meet its primary endpoints in a key Phase 2b study for fibrosis improvement or NASH resolution.[26] In contrast, drugs like Resmetirom and Semaglutide have demonstrated significant efficacy in later-stage trials, albeit with different safety considerations. Obeticholic acid has also shown anti-fibrotic effects but is associated with side effects such as pruritus and increased LDL cholesterol.[5][27] Elafibranor did not meet its primary endpoint in a Phase 3 interim analysis.
A definitive comparison of the therapeutic windows is premature as these drugs are still under investigation. The optimal therapeutic strategy for NASH may ultimately involve combination therapies that target multiple pathogenic pathways. Continued research and the public disclosure of comprehensive clinical trial data are essential for drug development professionals to make informed decisions and advance the most promising therapies for patients with NASH.
References
- 1. binasss.sa.cr [binasss.sa.cr]
- 2. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomised clinical trial: emricasan versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized placebo-controlled trial of emricasan for non-alcoholic steatohepatitis-related cirrhosis with severe portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ENDPOINTS AND CLINICAL TRIAL DESIGN FOR NONALCOHOLIC STEATOHEPATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Beyond biopsy: how noninvasive NASH tests can move the needle [clinicaltrialsarena.com]
- 12. Thyroid hormone receptor beta (THRβ1) is the major regulator of T3 action in human iPSC-derived hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatic thyroid hormone receptor-β signalling: Mechanisms and recent advancements in the treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 16. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 17. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 18. Glucagon-Like Peptide-1: New Regulator in Lipid Metabolism [e-dmj.org]
- 19. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. portlandpress.com [portlandpress.com]
- 25. Peroxisome proliferator-activated receptors and lipid metabolism. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 26. Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
Independent validation of published research on (2R,3S)-Emricasan's effects
An Independent Review of (2R,3S)-Emricasan's Effects: A Comparison Guide for Researchers
This compound (also known as IDN-6556) is an orally active, irreversible pan-caspase inhibitor designed to mitigate diseases driven by excessive apoptosis and inflammation. Initially developed with a focus on liver diseases, its mechanism centers on broadly blocking caspase enzymes, which are critical mediators of programmed cell death and inflammatory cytokine activation.[1][2] Early preclinical and Phase 2 clinical trials showed promising results, particularly in reducing biomarkers of liver injury and cell death.[3][4][5] However, subsequent large-scale validation studies have yielded conflicting results, failing to replicate the anticipated clinical benefits in liver histology and portal hypertension.[6][7]
This guide provides an objective comparison of the published research on Emricasan (B1683863), presenting data from both initial and validation studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The therapeutic potential of Emricasan has been assessed across various clinical trials, primarily in the context of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). While initial studies demonstrated significant improvements in biochemical markers, pivotal later-stage trials did not show a benefit in histological endpoints.
Table 1: Biomarker Response to Emricasan in NAFLD/NASH Patients
| Biomarker | Early Phase 2 Study (28 Days)[3][4][5] | Phase 2b ENCORE-NF Study (72 Weeks)[6] |
| Alanine Aminotransferase (ALT) | Statistically significant reduction (~39% from baseline vs. ~14% in placebo).[3][4] | Short-term reduction observed, but levels tended to return to baseline by 72 weeks.[1][6] |
| Caspase-Cleaved Cytokeratin 18 (cCK18) | Statistically significant reduction (~30% from baseline vs. ~4% increase in placebo).[3][4] | Target engagement confirmed by biomarker reduction.[6][7] |
| Caspase 3/7 Activity | Statistically significant reduction from baseline.[4][8] | Reduction noted, more pronounced with the 50 mg dose.[1] |
Table 2: Histological and Clinical Outcomes in NASH Fibrosis Trials
| Primary Endpoint | Phase 2b ENCORE-NF Trial (NCT02686762)[6] | Phase 2b PORTAL Trial (NCT02960204)[7] |
| Indication | NASH with Fibrosis (F1-F3) | NASH Cirrhosis with Severe Portal Hypertension |
| Fibrosis Improvement (≥1 stage without worsening NASH) | Not Met Emricasan 5 mg: 11.2% Emricasan 50 mg: 12.3% Placebo: 19.0% | Not Assessed |
| NASH Resolution (without worsening fibrosis) | Not Met Emricasan 5 mg: 3.7% Emricasan 50 mg: 6.6% Placebo: 10.5% | Not Assessed |
| Change in Hepatic Venous Pressure Gradient (HVPG) | Not Assessed | Not Met No significant difference vs. placebo at 24 weeks. |
| Conclusion | Emricasan did not improve liver histology and may have worsened fibrosis and ballooning.[6] | Emricasan was not associated with improvement in HVPG or clinical outcomes.[7] |
Signaling Pathways and Experimental Workflows
Visualizations of the proposed mechanism and trial designs help clarify the research context.
Caption: Proposed mechanism of Emricasan action in liver disease.
Caption: Workflow of the Phase 2b ENCORE-NF validation trial.
Experimental Protocols
Independent validation of Emricasan's effects is best exemplified by the methodologies of its large, randomized, placebo-controlled trials.
1. ENCORE-NF Study (NCT02686762) [6]
-
Objective: To evaluate the efficacy and safety of Emricasan in patients with NASH and liver fibrosis.
-
Design: A 72-week, double-blind, placebo-controlled, multicenter study.
-
Patient Population: 318 patients with biopsy-confirmed NASH and fibrosis stages F1-F3.
-
Intervention: Patients were randomized (1:1:1) to receive:
-
Emricasan 5 mg, twice daily.
-
Emricasan 50 mg, twice daily.
-
Matching placebo, twice daily.
-
-
Primary Endpoint: Improvement in fibrosis by at least one stage without worsening of NASH at 72 weeks.
-
Secondary Endpoint: Resolution of NASH without worsening of fibrosis.
-
Key Assessments: Liver biopsies were performed at screening and at week 72. Serum biomarkers including ALT, AST, caspases, and cytokeratins were measured throughout the study.
2. PORTAL Study (NCT02960204) [7]
-
Objective: To determine if Emricasan could reduce the hepatic venous pressure gradient (HVPG) in patients with NASH-related cirrhosis and severe portal hypertension.
-
Design: A 48-week, double-blind, placebo-controlled, multicenter study.
-
Patient Population: 263 patients with NASH cirrhosis and a baseline HVPG ≥12 mmHg.
-
Intervention: Patients were randomized (1:1:1:1) to receive:
-
Emricasan 5 mg, twice daily.
-
Emricasan 25 mg, twice daily.
-
Emricasan 50 mg, twice daily.
-
Matching placebo, twice daily.
-
-
Primary Endpoint: Change in HVPG from baseline at week 24.
-
Secondary Endpoints: Changes in biomarkers and the incidence of liver-related clinical outcomes.
Comparison with Alternatives
Emricasan is a pan-caspase inhibitor, meaning it broadly targets multiple caspase enzymes. This contrasts with more selective inhibitors.
-
VX-765 (Belnacasan): A selective inhibitor of caspase-1, which is primarily involved in the activation of inflammatory cytokines IL-1β and IL-18. The therapeutic rationale is to specifically target inflammation without broadly interfering with apoptosis, which is necessary for normal tissue maintenance.[9]
-
ML132: A preclinical, highly potent, and selective caspase-1 inhibitor developed as a research tool to study the specific role of the inflammasome.[9]
-
Other Caspase Inhibitors: Other inhibitors such as VX-166 and GS-9450 have also been in clinical development, aiming to target apoptosis in liver disease.[10]
The clinical trial failures of Emricasan have led to a hypothesis that pan-caspase inhibition might be detrimental. By blocking the primary apoptosis pathway, Emricasan may force damaged hepatocytes into alternative cell death pathways, such as necroptosis, which can be more inflammatory and pro-fibrotic.[6][10] This suggests that more selective caspase inhibitors or agents targeting different pathways, like ASK1 inhibitors, might be more viable alternatives.[10]
Summary of Findings
Independent validation studies did not confirm the early promise of Emricasan for treating liver fibrosis in NASH. While the drug successfully engaged its molecular target—caspase enzymes—this did not translate into meaningful clinical or histological benefits.[6][7] In the ENCORE-NF trial, Emricasan failed to improve liver fibrosis or resolve NASH, and raised concerns about potentially worsening outcomes.[6] Similarly, the PORTAL trial showed no improvement in portal hypertension in patients with cirrhosis.[7]
These findings highlight a critical disconnect between biomarker response and histological improvement. For researchers, the story of Emricasan serves as a crucial case study on the complexities of targeting apoptosis and the importance of robust, long-term histological data to validate therapeutic mechanisms in chronic liver disease.
References
- 1. Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Randomised clinical trial: emricasan versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, placebo-controlled trial of emricasan in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized placebo-controlled trial of emricasan for non-alcoholic steatohepatitis-related cirrhosis with severe portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomised clinical trial: emricasan versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An Update on Efficacy and Safety of Emerging Hepatic Antifibrotic Agents [xiahepublishing.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of (2R,3S)-Emricasan
This document provides comprehensive safety and logistical information for the proper handling and disposal of (2R,3S)-Emricasan, a potent, irreversible pan-caspase inhibitor. The following procedures are intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and environmental protection.
Understanding the Compound: Key Data
This compound, also known as IDN-6556 or PF-03491390, is an orally active caspase inhibitor that has been investigated for its role in reducing apoptosis and inflammation.[1] Below is a summary of its key properties.
Data Presentation: Properties of this compound
| Property | Value | Citations |
| Chemical Name | N-[2-(1,1-Dimethylethyl)phenyl]-2-oxoglycyl-N-[(1S)-1-(carboxymethyl)-2-oxo-3-(2,3,5,6-tetrafluorophenoxy)propyl]-L-alaninamide | [2] |
| Molecular Formula | C₂₆H₂₇F₄N₃O₇ | [3][4] |
| Molecular Weight | 569.51 g/mol | [4] |
| CAS Number | 254750-02-2 | [1][3] |
| Appearance | White to off-white solid | [1][3] |
| Solubility | Soluble in DMSO (to 100 mg/mL or 100 mM) and ethanol (B145695) (to 50 mM or >28.48 mg/mL). | [2][3] |
| Storage | Store as a solid at -20°C. In solvent, store at -80°C. | [3] |
| Toxicity Data (LD50) | Not available. | [5] |
| Carcinogenicity | A 26-week study in Tg.rasH2 mice showed no evidence of carcinogenic effect. | [6] |
| Environmental Fate | Data on persistence, degradability, and bioaccumulation are not available. |
Procedural Guidance: Safe Handling and Disposal
Adherence to proper procedures is critical when working with and disposing of this compound. The following steps are based on general best practices for handling potent research chemicals.
Experimental Protocols: Standard Operating Procedures
2.1. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following standard laboratory PPE:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A laboratory coat or impervious clothing.
-
Respiratory Protection: If working with the solid form where dust may be generated, use a suitable respirator in a well-ventilated area or fume hood.
2.2. Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is required:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., diatomite, universal binders). Decontaminate the surface by scrubbing with alcohol. Collect all contaminated materials into a sealed, properly labeled container for hazardous waste disposal. Ensure the area is well-ventilated.
2.3. Disposal Procedures
The disposal of this compound and its contaminated materials must be treated as hazardous chemical waste.
-
Unused Product:
-
Keep the compound in its original, tightly sealed container.
-
Do not mix with other waste streams.
-
Label the container clearly as "Hazardous Waste" and include the chemical name: "this compound".
-
Arrange for disposal through a licensed hazardous waste disposal contractor, in accordance with all applicable federal, state, and local regulations.
-
-
Contaminated Materials:
-
All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Rinse empty chemical containers thoroughly. The first rinse should be collected and disposed of as hazardous waste. For highly potent compounds, collecting the first three rinses is recommended.
-
Dispose of the collected waste through your institution's environmental health and safety (EHS) office or a certified waste disposal service.
-
Important Note: NEVER dispose of this compound down the drain or in the regular trash. Due to the lack of environmental fate data, it is crucial to prevent its release into the environment.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of Emricasan and the recommended workflow for its safe handling and disposal.
Caption: Mechanism of action of this compound as a pan-caspase inhibitor.
Caption: Recommended workflow for the safe handling and disposal of this compound.
References
- 1. Emricasan, Caspase Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. Emricasan | C26H27F4N3O7 | CID 12000240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Carcinogenicity assessment of the pan-caspase inhibitor, emricasan, in Tg.rasH2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
